molecular formula C9H12FN B13659145 3-Fluoro-5-isobutylpyridine

3-Fluoro-5-isobutylpyridine

Cat. No.: B13659145
M. Wt: 153.20 g/mol
InChI Key: NYHKWPLJFNUVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-isobutylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-isobutylpyridine can be achieved through several methods. One common approach involves the selective fluorination of pyridine derivatives. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) has been applied in the synthesis of fluorinated pyridines . Another method involves the nucleophilic substitution of halogenated pyridines with fluoride ions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-5-isobutylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or receptors involved in various biological pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-isobutylpyridine is unique due to the presence of both the fluorine atom and the isobutyl group. This combination can enhance its lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

3-fluoro-5-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12FN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3

InChI Key

NYHKWPLJFNUVGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CN=C1)F

Origin of Product

United States

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